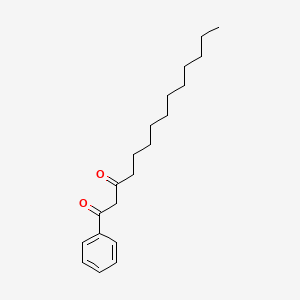

1,3-Tetradecanedione, 1-phenyl-

Description

The term "1,3-Tetradecanedione, 1-phenyl-" refers to a hypothetical 14-carbon diketone derivative with a phenyl group at position 1. Instead, the data highlights structurally related 1-phenyl-1,3-diketones with varying carbon chain lengths, which serve as valuable analogs for comparative analysis. These compounds share a common backbone of two ketone groups at positions 1 and 3, with a phenyl substitution at position 1, influencing their chemical reactivity, physical properties, and applications in pharmaceuticals, material science, and industrial chemistry .

Properties

CAS No. |

55846-69-0 |

|---|---|

Molecular Formula |

C20H30O2 |

Molecular Weight |

302.5 g/mol |

IUPAC Name |

1-phenyltetradecane-1,3-dione |

InChI |

InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-13-16-19(21)17-20(22)18-14-11-10-12-15-18/h10-12,14-15H,2-9,13,16-17H2,1H3 |

InChI Key |

VGYZKPWMARHMDW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)CC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

1,3-Tetradecanedione, 1-phenyl- can be synthesized through various methods. One common synthetic route involves the reaction of methyl laurate with acetophenone in the presence of a base to form the desired product . The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions.

Industrial Production Methods:

In industrial settings, the production of 1,3-tetradecanedione, 1-phenyl- may involve the use of dodecanoyl chloride and 2-bromoacetophenone as starting materials . The reaction is catalyzed by a base such as sodium hydroxide and is conducted under controlled temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

1,3-Tetradecanedione, 1-phenyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the diketone to diols or alcohols.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like or .

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Diols or alcohols.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1,3-Tetradecanedione, 1-phenyl- has several applications in scientific research:

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Mechanism of Action

The mechanism of action of 1,3-tetradecanedione, 1-phenyl- involves its interaction with molecular targets and pathways within biological systems. The compound can act as an enzyme inhibitor or receptor modulator , affecting various biochemical processes. Its effects are mediated through the formation of covalent bonds with target proteins or through non-covalent interactions such as hydrogen bonding and van der Waals forces .

Comparison with Similar Compounds

Comparative Analysis of 1-Phenyl-1,3-diketones

Structural and Molecular Properties

The table below summarizes key structural and molecular characteristics of selected 1-phenyl-1,3-diketones:

Key Observations :

- Chain Length vs. Molecular Weight : Increasing carbon chain length correlates with higher molecular weight and melting points. For example, 1,3-Eicosanedione (C₂₀) has a melting point of 56°C , whereas shorter-chain analogs like 1-Phenyl-1,3-butanedione are liquids at room temperature .

- Functional Group Influence : The phenyl group enhances stability and lipophilicity, making these compounds suitable for applications requiring hydrophobic interactions, such as polymer stabilizers or drug delivery systems .

Material Science

Contradictions and Gaps :

- Toxicological data for intermediates like Phenyl N-tridecyl ketone remain incomplete, highlighting the need for further research .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing 1-phenyl-substituted β-diketones such as 1,3-Tetradecanedione, 1-phenyl-?

- Methodological Answer : The Claisen-Schmidt condensation is a common method for synthesizing β-diketones. For example, 2,4-dihydroxyacetophenone reacts with aldehydes in ethanol under acidic conditions (e.g., thionyl chloride) to form β-diketones via ketone-aldehyde coupling . Alternatively, Friedel-Crafts acylation can introduce the ethanone group to aromatic rings using acyl chlorides and Lewis acid catalysts (e.g., AlCl₃) . For longer-chain derivatives like 1-phenyl-β-diketones, stepwise elongation of the carbon backbone using alkylation or esterification may be required.

Q. How can spectroscopic techniques characterize the keto-enol tautomerism in 1-phenyl-β-diketones?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. In the enol form, the β-diketone exhibits a deshielded proton resonance (~δ 15–16 ppm for the enolic -OH in DMSO-d₆) and distinct carbonyl signals (δ 190–210 ppm for ¹³C). Infrared (IR) spectroscopy identifies carbonyl stretching frequencies (1,650–1,750 cm⁻¹ for diketones and 1,600–1,650 cm⁻¹ for enolates). For example, trifluoro-substituted analogs like 4,4,4-trifluoro-1-phenylbutane-1,3-dione show shifted peaks due to electron-withdrawing effects .

Q. What are the key physical properties (e.g., pKa, solubility) of 1-phenyl-β-diketones relevant to experimental design?

- Methodological Answer : The pKa of β-diketones (e.g., ~8.87 for 1,3-Eicosanedione, 1-phenyl-) influences their reactivity in chelation or tautomerism . Solubility varies with chain length: longer alkyl chains (e.g., C14/C20) reduce water solubility but enhance organic solvent compatibility. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine thermal stability (melting points ~56°C for C20 derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during β-diketone synthesis?

- Methodological Answer : Byproduct formation (e.g., aldol adducts or over-acylated products) can be mitigated by controlling stoichiometry, temperature, and catalyst load. For example, using anhydrous solvents (e.g., dry ethanol) and slow addition of reactants reduces side reactions . Microwave-assisted synthesis or flow chemistry may enhance yield and purity for long-chain derivatives .

Q. What computational strategies predict the tautomeric equilibrium and electronic effects in substituted 1-phenyl-β-diketones?

- Methodological Answer : Density Functional Theory (DFT) calculations model the keto-enol equilibrium by comparing energy minima of tautomers. Substituents like trifluoromethyl groups stabilize the enol form via electron-withdrawing effects, as seen in 4,4,4-trifluoro-1-phenylbutane-1,3-dione . Molecular dynamics simulations can further assess solvent effects on tautomer distribution.

Q. How do structural modifications (e.g., fluorination) impact the chelating ability of 1-phenyl-β-diketones in metal coordination chemistry?

- Methodological Answer : Fluorinated analogs (e.g., 1,1,1-trifluoro-2,4-pentanedione) exhibit stronger Lewis acidity and form stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺). X-ray crystallography and Extended X-ray Absorption Fine Structure (EXAFS) analysis validate coordination geometries . Compare ligand performance via stability constants (log β) measured by potentiometric titration.

Q. How to resolve contradictions in reported pKa values for β-diketones across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.